molecular formula C13H21BN2O3 B12333986 1-[(oxetan-2-yl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

1-[(oxetan-2-yl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B12333986
M. Wt: 264.13 g/mol
InChI Key: DFEHGJDKLCNTOM-UHFFFAOYSA-N
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Description

1-[(Oxetan-2-yl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is an organic compound with the molecular formula C10H17BN2O2. This compound is known for its unique structure, which includes an oxetane ring and a boronic ester group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(oxetan-2-yl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-[(Oxetan-2-yl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

1-[(Oxetan-2-yl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(oxetan-2-yl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole involves its ability to participate in various chemical reactions. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The oxetane ring provides stability and rigidity to the molecule, enhancing its reactivity and selectivity in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(Oxetan-2-yl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is unique due to the presence of both the oxetane ring and the boronic ester group. This combination provides distinct reactivity and stability, making it valuable in various chemical and biological applications .

Biological Activity

1-[(oxetan-2-yl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a synthetic organic compound characterized by its unique molecular structure, which includes a pyrazole ring and an oxetane group. Its molecular formula is C13H21BN2O3, with a molecular weight of 264.13 g/mol. This compound has garnered attention in pharmacology due to its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a tetramethyl-1,3,2-dioxaborolane moiety, which is notable for its versatility in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura reaction. The presence of the oxetane ring and boron-containing group enhances its reactivity and stability in biological systems.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as a potential inhibitor of specific enzymes involved in disease pathways. Interaction studies are essential to elucidate these mechanisms further.

Case Studies

Research has indicated that compounds with similar structures exhibit significant biological activities:

  • Antiviral Activity : A related pyrazolo[1,5-a]pyrimidine scaffold has shown promise as a CSNK2 inhibitor with antiviral properties against β-coronaviruses. This suggests that this compound may also possess antiviral capabilities due to structural similarities .
  • Enzyme Inhibition : The compound's unique structure allows it to potentially inhibit kinases or other enzymes critical for cellular signaling pathways. For instance, structural modifications have been shown to enhance the potency and selectivity of similar pyrazole derivatives against specific protein targets .

Toxicological Profile

The safety profile of this compound needs thorough investigation. Preliminary data indicate potential irritant properties (H302 and H315 classifications) when exposed to skin or ingested . Further toxicological studies are necessary to assess long-term effects and safety margins in therapeutic applications.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes comparisons with structurally similar compounds:

Compound NameStructural FeaturesSimilarityUnique Biological Activity
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)-1H-pyrazoleMethyl instead of oxetane0.91Varies in enzyme inhibition
1-Ethyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)-1H-pyrazoleEthyl and dimethyl substitutions0.90Altered pharmacokinetics
3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan -2-y)-1H-pyrazoleMethyl at position three0.86Different reactivity patterns

These comparisons illustrate how variations in substituents can significantly influence chemical behavior and biological activity while maintaining core structural features common to pyrazoles and boron-containing compounds.

Properties

Molecular Formula

C13H21BN2O3

Molecular Weight

264.13 g/mol

IUPAC Name

1-(oxetan-2-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

InChI

InChI=1S/C13H21BN2O3/c1-12(2)13(3,4)19-14(18-12)10-7-15-16(8-10)9-11-5-6-17-11/h7-8,11H,5-6,9H2,1-4H3

InChI Key

DFEHGJDKLCNTOM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3CCO3

Origin of Product

United States

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